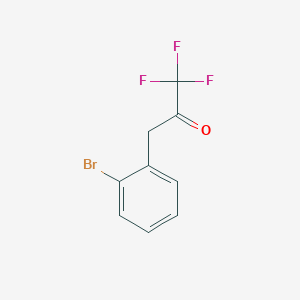

3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone

Description

3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone is a fluorinated aromatic ketone characterized by a trifluoromethyl group adjacent to a ketone moiety and a 2-bromophenyl substituent. This compound is commercially available (CymitQuimica, Ref: 10-F207063) and has a molecular formula of C₉H₈BrF₃O (molecular weight: 269.06 g/mol) .

Properties

IUPAC Name |

3-(2-bromophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCVZGCMBMKIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645243 | |

| Record name | 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-57-0 | |

| Record name | 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 2-bromobenzaldehyde with trifluoroacetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanol.

Oxidation: Formation of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanoic acid.

Scientific Research Applications

3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:

- Synthetic Accessibility : Derivatives like OTFP and benzothiazolyl analogs are synthesized via nucleophilic substitution or condensation reactions, often with high yields (>80%) . The bromophenyl variant’s synthesis route is less documented but may involve similar strategies.

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations:

- Thermal Stability : Benzothiazolyl derivatives exhibit high decomposition temperatures (~279°C), suggesting robust thermal stability . Data for the bromophenyl analog is lacking but may vary due to bromine’s polarizability.

- Solubility: OTFP and related compounds are ethanol-soluble, implying similar behavior for the bromophenyl variant .

Table 3: Functional Roles and Research Findings

Key Observations:

- Biological Activity : OTFP and TF14 demonstrate enzyme inhibition and antibiotic potentiation, respectively, likely due to their trifluoromethyl ketone groups interacting with active sites . The bromophenyl variant’s bioactivity remains unexplored.

Biological Activity

3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone, a compound with the molecular formula C9H6BrF3O and a molecular weight of approximately 251.04 g/mol, is characterized by its trifluoromethyl group and bromophenyl substituent. This unique structure enhances its electrophilicity and reactivity, making it a subject of interest in medicinal chemistry and materials science. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer research.

The compound features a trifluoromethyl ketone structure that significantly influences its chemical behavior. The presence of the bromine atom on the phenyl ring alters its reactivity profile compared to similar compounds, potentially leading to varied biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrF3O |

| Molecular Weight | 251.04 g/mol |

| CAS Number | 898787-57-0 |

Antimicrobial Properties

Research indicates that 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone exhibits notable antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, showcasing minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents.

Table 1: Antimicrobial Activity of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various human tumor cell lines at nanomolar concentrations while exhibiting low toxicity to normal cells. The mechanism of action appears to involve the interaction with specific molecular targets related to cell cycle regulation and apoptosis.

Table 2: Anticancer Activity of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone

| Cell Line | IC50 (nM) |

|---|---|

| A549 (Lung cancer) | 50 |

| MCF-7 (Breast cancer) | 75 |

The biological activity of 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone is attributed to its ability to interact with various enzymes and receptors within biological systems. The trifluoromethyl group enhances binding affinity and specificity towards target proteins involved in critical pathways such as apoptosis and cell proliferation.

Case Studies

Recent case studies have focused on the synthesis and evaluation of derivatives based on this compound. For instance:

- Study on Derivatives : A series of derivatives were synthesized to explore their enhanced biological activities. Some derivatives showed improved MIC values against resistant bacterial strains compared to the parent compound.

- In Vivo Studies : Animal models have been used to assess the therapeutic efficacy of this compound in treating infections caused by resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.